molecular formula C25H25Cl2NO3S2 B11506679 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11506679
M. Wt: 522.5 g/mol
InChI Key: BMGOAMFKDMLEKO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups, including a quinoline core, a thiophene ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and thiophene moieties, leading to sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the quinoline and thiophene moieties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features are reminiscent of pharmacophores found in various therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the quinoline and thiophene rings suggests potential interactions with DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene and ethylsulfanyl groups.

    4-(3,4-Dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the ethylsulfanyl group.

    2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene group.

Uniqueness

The uniqueness of 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25Cl2NO3S2

Molecular Weight

522.5 g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25Cl2NO3S2/c1-3-32-10-8-31-25(30)22-14(2)28-19-12-16(21-5-4-9-33-21)13-20(29)24(19)23(22)15-6-7-17(26)18(27)11-15/h4-7,9,11,16,23,28H,3,8,10,12-13H2,1-2H3

InChI Key

BMGOAMFKDMLEKO-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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